molecular formula C11H18O5 B136118 (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid CAS No. 157518-70-2

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid

Cat. No. B136118
M. Wt: 230.26 g/mol
InChI Key: ZUOVLWXPFQJYLF-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid, also known as DMDO-4, is an organic compound that has attracted significant attention in scientific research. It is a chiral molecule that belongs to the family of oxoacid derivatives and has a molecular formula of C13H22O5. DMDO-4 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism Of Action

The mechanism of action of (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.

Biochemical And Physiological Effects

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage and prevent the development of various diseases such as cancer and cardiovascular disease. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases such as arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of various compounds. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the limitations of using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid. One possible direction is the development of new drugs based on (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid for the treatment of various diseases such as cancer and inflammation. Another possible direction is the synthesis of new chiral compounds using (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid and its potential applications in various fields of research.

Synthesis Methods

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid can be synthesized using various methods, including the oxidation of the corresponding alcohol or aldehyde, the hydrolysis of the corresponding ester, and the ring-opening of the corresponding lactone. One of the most common methods for synthesizing (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid is through the oxidation of 3,4-dimethyl-5-hydroxyfuran-2(5H)-one using a strong oxidizing agent such as potassium permanganate or chromium trioxide.

Scientific Research Applications

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. (2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid has also been studied for its potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of various compounds.

properties

CAS RN

157518-70-2

Product Name

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid

InChI

InChI=1S/C11H18O5/c1-6(2)5-7(9(12)13)8-10(14)16-11(3,4)15-8/h6-8H,5H2,1-4H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

ZUOVLWXPFQJYLF-SFYZADRCSA-N

Isomeric SMILES

CC(C)C[C@H]([C@H]1C(=O)OC(O1)(C)C)C(=O)O

SMILES

CC(C)CC(C1C(=O)OC(O1)(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C1C(=O)OC(O1)(C)C)C(=O)O

Pictograms

Irritant

synonyms

(2R)-4-METHYL-2-[(S)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]VALERIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.